Sodium metaarsenate
Description
Nomenclature and Structural Considerations of Sodium Arsenates and Arsenites in Academic Literature
In scientific literature, the nomenclature of sodium arsenic compounds can be complex. Sodium metaarsenite is often referred to as sodium arsenite and has the chemical formula NaAsO2. wikipedia.orgebi.ac.uk It is important to distinguish it from sodium orthoarsenite (Na3AsO3) and other sodium arsenates. wikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions to avoid ambiguity. For instance, arsenite compounds are designated as arsenate(III) to specify the +3 oxidation state of arsenic. wikipedia.org
Structurally, sodium metaarsenite exists as an inorganic polymer. wikipedia.org The repeating unit consists of an arsenite anion ([AsO2]n−n) linked to sodium cations (Na+). wikipedia.org The polymer backbone features a connectivity of -O-As(O−)-. wikipedia.org This polymeric nature contributes to its physical properties, such as being an amorphous white or grayish hygroscopic powder or a glassy mass. wikipedia.orgchemicalbook.com
Historical Perspectives on the Chemical Investigation of Sodium Arsenic Compounds
The history of arsenic compounds dates back centuries, with early uses in various, often hazardous, applications. ucanr.edu The development of modern chemistry in the 18th and 19th centuries led to a more systematic investigation of these compounds. The synthesis of sodium metaarsenite is typically achieved by treating arsenic trioxide with sodium hydroxide (B78521) or sodium carbonate. wikipedia.org
Historically, sodium arsenite solutions were used extensively as herbicides, particularly for non-selective weed control on railway lines and in agriculture. britannica.com Its use as a pesticide and in other industrial applications like hide preservation and dyeing has also been documented. wikipedia.org These historical uses, while now largely curtailed due to toxicity concerns, drove much of the early research into the synthesis and reactivity of sodium arsenic compounds.
Contemporary Research Significance of Sodium Arsenic Oxoanions in Chemical and Environmental Sciences
In contemporary research, sodium arsenic oxoanions are of interest for several reasons. In chemical synthesis, sodium metaarsenite serves as a precursor for creating more complex molecules. For instance, it has been used in the synthesis of p-nitrophenylarsonic acid. orgsyn.org It also finds application as a reducing agent in specific organic reactions. wikipedia.org
From an environmental science perspective, the behavior of arsenic oxoanions in soil and water is a major area of study. Arsenic can exist in different oxidation states, primarily as arsenite (As(III)) and arsenate (As(V)), and their mobility and toxicity in the environment depend on factors like pH and the presence of other substances. industrialchemicals.gov.aunih.gov Research focuses on developing methods for the detection and removal of arsenic from contaminated water, with techniques like ion exchange being investigated. epa.govopen.edu The interaction of arsenite and arsenate with metal oxides, such as those of iron and aluminum, is a key aspect of these remediation strategies. nih.gov
Furthermore, the biological effects of sodium metaarsenite are a subject of ongoing research. It is known to induce oxidative stress and has been studied for its impact on cellular processes. scbt.com This has led to investigations into its potential as a chemical stressor to study cellular responses, such as the formation of stress granules. wikipedia.org
Data Tables
Table 1: Chemical Identifiers for Sodium Metaarsenite
| Identifier | Value | Source |
| CAS Number | 7784-46-5 | sigmaaldrich.com |
| Molecular Formula | NaAsO2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 129.91 g/mol | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | sodium;oxoarsinite | fishersci.sepharmacompass.com |
| InChI | 1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | sigmaaldrich.comsigmaaldrich.com |
| InChIKey | PTLRDCMBXHILCL-UHFFFAOYSA-M | sigmaaldrich.comsigmaaldrich.com |
| SMILES | [Na+].[O-][As]=O | sigmaaldrich.comsigmaaldrich.com |
Table 2: Physical Properties of Sodium Metaarsenite
| Property | Value | Source |
| Appearance | White or grayish, hygroscopic powder | wikipedia.orgchemicalbook.com |
| Density | 1.87 g/cm³ | wikipedia.org |
| Melting Point | 550 °C (decomposes) | wikipedia.org |
| Solubility in Water | 156 g/100 mL | wikipedia.org |
| Solubility in Alcohol | Slightly soluble | wikipedia.orgchemicalbook.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRNEWGVNQDQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70858818 | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15120-17-9 | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Techniques for Sodium Arsenates and Arsenites
Conventional Laboratory Synthesis Routes for Sodium Arsenates (As(V))
In a laboratory setting, sodium arsenates, where arsenic is in the +5 oxidation state, are typically prepared through straightforward acid-base chemistry and subsequent crystallization.
Neutralization Reactions of Arsenic Acid
The most common laboratory method for preparing trisodium arsenate (Na₃AsO₄) is the neutralization of arsenic acid (H₃AsO₄) with a sodium base, typically sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction proceeds as a standard acid-base neutralization, yielding the sodium salt and water. The stoichiometry of the reactants determines the specific salt formed; for trisodium arsenate, a 3:1 molar ratio of sodium hydroxide to arsenic acid is used. wikipedia.org
The chemical equation for this reaction is: H₃AsO₄ + 3NaOH → Na₃AsO₄ + 3H₂O wikipedia.org
Depending on the pH, different sodium arsenate salts can be formed. Below pH 11.5, the arsenate ion (AsO₄³⁻) protonates to form disodium hydrogen arsenate (Na₂HAsO₄) and sodium dihydrogen arsenate (NaH₂AsO₄). wikipedia.org
Crystallization Processes for Hydrated Forms of Sodium Arsenate (As(V))
Following the neutralization reaction, the desired hydrated form of sodium arsenate can be obtained through crystallization from the aqueous solution. Sodium arsenate is known to form several hydrates, with the dodecahydrate (Na₃AsO₄·12H₂O) being a common form that is isomorphous with trisodium phosphate (B84403). wikipedia.org
The crystallization process is influenced by factors such as temperature, concentration, and the presence of impurities. Careful control of these parameters is necessary to obtain crystals of the desired hydration state and purity. For instance, dry sodium arsenate can be crystallized from a water solution as the dodecahydrate. google.com Other hydrated forms, such as the heptahydrate (Na₂HAsO₄·7H₂O), are also commercially available and can be prepared under specific crystallization conditions. fishersci.comlobachemie.com Crystallization is a key method for separating and purifying sodium arsenate from solutions, such as those derived from leaching arsenic-containing industrial residues. researchgate.netnih.gov
Industrial-Scale Preparation of Dry Granular Sodium Arsenate (As(V))
Industrial production of sodium arsenate often requires a dry, granular product to reduce hazards from toxic dust and improve handling and dissolution properties. google.com
Reaction of Sodium Carbonate or Bicarbonate with Concentrated Arsenic Acid
A method for producing dry granular sodium arsenate involves the reaction of dry sodium carbonate (soda ash) or sodium bicarbonate with hot, concentrated aqueous arsenic acid. google.com This process is typically carried out in a heavy-duty mixer at temperatures above the boiling point of water (100°C to 195°C) but below the dehydration temperature of arsenic acid. google.com
The use of concentrated arsenic acid (82% to 90% H₃AsO₄) and elevated temperatures allows the water from the acid and the water formed during the reaction to be driven off along with the carbon dioxide gas produced. google.com This avoids a separate, extended drying step that would be necessary if the reaction were carried out at ambient temperatures or with more dilute acid. google.com
The general reactions are: Na₂CO₃ + H₃AsO₄ (conc.) → Na₂HAsO₄ + H₂O + CO₂ 2NaHCO₃ + H₃AsO₄ (conc.) → Na₂HAsO₄ + 2H₂O + 2CO₂
Process Optimization for Dehydration and Granulation
To achieve a porous, granular, and essentially dry final product, process parameters are carefully controlled. The reaction is rapid, and by terminating the agitation before all the sodium carbonate has reacted, a solid, porous mass is formed. google.com This mass can then be cured, crushed, and screened to obtain the desired granular product. google.com This method yields a product that is less prone to caking and dissolves more readily in water compared to the glassy material produced by melting and drying hydrated crystals. google.com The final product typically contains 60% to 70% As₂O₅ by weight. google.com
Preparation Pathways for Sodium Arsenite (As(III))
Sodium arsenite, where arsenic is in the +3 oxidation state, is synthesized from arsenic trioxide (As₂O₃), also known as arsenious oxide.
A mixture of sodium meta-arsenite and sodium ortho-arsenite is produced by treating arsenic trioxide with either sodium carbonate or sodium hydroxide. wikipedia.org The resulting product is often an amorphous powder or a glassy mass. wikipedia.org
A common laboratory and industrial preparation involves dissolving powdered arsenic trioxide in a solution of sodium hydroxide. orgsyn.orggoogle.com For instance, arsenic trioxide can be made into a paste with water and then dissolved in a sodium hydroxide solution. orgsyn.org To produce a granular product, a hot, concentrated solution of sodium hydroxide (e.g., 70%) can be added to arsenic trioxide in a mixer. google.com The vigorous exothermic reaction drives off a substantial portion of the water, including the water formed by the reaction, resulting in a granular solid after a few minutes of continued agitation. google.com
The reaction can be summarized as: As₂O₃ + 2NaOH → 2NaAsO₂ + H₂O
The molecular ratio of the reactants can be adjusted to produce products with a high arsenic content. google.com For purification, solutions of sodium arsenite can be treated by adding an alkali metal sulfide and heating, which precipitates undesirable impurities that can then be filtered off. google.com
Synthesis from Arsenic Trioxide and Alkaline Solutions
Sodium arsenite (containing As(III)) is synthesized through the direct reaction of arsenic trioxide with a sodium hydroxide solution. This acid-base reaction readily forms sodium metaarsenite (NaAsO₂). nih.govwikipedia.org The process involves dissolving arsenic trioxide in a sodium hydroxide solution, which can be followed by heating to ensure the completion of the reaction. google.com
A mixture of sodium meta-arsenite and sodium ortho-arsenite is produced by treating arsenic trioxide with sodium hydroxide or sodium carbonate. wikipedia.org A common laboratory preparation involves dissolving powdered arsenic trioxide in a solution of sodium hydroxide in water. google.com For industrial-scale production, a controlled reaction between arsenic trioxide and a hot, concentrated solution of sodium hydroxide can be employed to yield a granular sodium arsenite product. google.com This method avoids the need for prolonged digestion and the subsequent evaporation of large amounts of water. google.com
The synthesis of sodium arsenate (containing As(V)) from arsenic trioxide necessitates an oxidation step. One method involves the oxidation of an alkaline leach solution of high-arsenic dust using an oxidizing agent like hydrogen peroxide, followed by crystallization. google.com Another approach is the wet method, where arsenic-containing fume is treated to directly produce sodium arsenate. This can involve leaching the fume with water and then oxidizing the arsenic in an alkaline medium. google.com Traditional methods have also included roasting arsenic-containing materials to produce arsenic trioxide, which is then oxidized and neutralized with an alkali to form sodium arsenate. google.com
Table 1: Synthetic Parameters for Sodium Arsenite and Arsenate
| Product | Reactants | Key Process Steps | Reference |
| Sodium Metaarsenite (NaAsO₂) | Arsenic Trioxide (As₂O₃), Sodium Hydroxide (NaOH) | Dissolution of As₂O₃ in NaOH solution. | nih.govwikipedia.org |
| Granular Sodium Arsenite | Arsenic Trioxide (As₂O₃), Concentrated Sodium Hydroxide (NaOH) solution | Controlled reaction in a mixer with heating. | google.com |
| Sodium Arsenate (Na₃AsO₄) | High-Arsenic Dust, Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) | Alkaline leaching, oxidation with H₂O₂, crystallization. | google.com |
| Sodium Arsenate (Na₃AsO₄) | Arsenic-Containing Fume, Water, Oxidizing Agent | Wet processing involving leaching and oxidation. | google.com |
Characterization of Amorphous and Crystalline Forms of Sodium Arsenite (As(III))
Sodium arsenite synthesized from arsenic trioxide and alkaline solutions is typically obtained as an amorphous solid. wikipedia.org This amorphous nature means the atoms lack a long-range ordered structure, resulting in a powder or glassy mass. wikipedia.org
Characterization techniques are crucial to distinguish between amorphous and crystalline forms of a compound. X-ray diffraction (XRD) is a primary method for this purpose. Crystalline materials produce a distinct diffraction pattern of sharp peaks due to their regular atomic arrangement, while amorphous solids yield a broad, diffuse halo.
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also provide insights into the structure of these compounds by probing the vibrational modes of the arsenite or arsenate anions. Differences in the spectra can be observed between amorphous and crystalline forms due to the variations in their local atomic environments.
Table 2: Characterization of Sodium Arsenite and Arsenate Forms
| Compound | Form | Characterization Method | Key Findings | Reference |
| Sodium Metaarsenite (NaAsO₂) | Amorphous | General Observation | Typically obtained as a powder or glassy mass. | wikipedia.org |
| Sodium Arsenate Oxyhydroxide (Na₄(AsO₄)OH) | Crystalline | Single-Crystal X-ray Diffraction | Orthorhombic crystal system, detailed atomic coordinates and bond parameters determined. | sc.edu |
| Sodium Dihydrogen Arsenate (NaH₂AsO₄) | Crystalline | Single-Crystal X-ray Diffraction | Isotypic with the phosphate analogue, layered structure with strong hydrogen bonding. | iucr.org |
Advanced Analytical Methodologies for Arsenic Speciation and Quantification
Chromatographic Separation Techniques for Arsenic Species
Chromatography is a fundamental technique for the separation of arsenic species prior to their detection. nih.gov The choice of chromatographic method is critical and depends on the physicochemical properties of the target arsenic compounds. researchgate.net Various techniques, including anion-exchange, cation-exchange, reversed-phase, and ion-pair chromatography, have been successfully employed for arsenic speciation. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of arsenic species. nih.gov HPLC methods, particularly those based on reversed-phase chromatography with phosphate-buffered mobile phases, are relatively straightforward to set up and offer the necessary resolution for target species. thermofisher.com However, the use of buffered, multi-component mobile phases can increase preparation time and cost. thermofisher.com Furthermore, the phosphate (B84403) in the mobile phase can be detrimental to the cones of an inductively coupled plasma mass spectrometry (ICP-MS) instrument, a common detector for arsenic analysis. thermofisher.com
Ion-exchange chromatography is another HPLC-based approach where the separation is influenced by factors such as the ionic strength of the solute, the pH of the mobile phase, and the concentration of the buffer. tandfonline.com Polymeric anion-exchange columns are effective for separating key arsenic metabolites in urine, including arsenobetaine, arsenite, dimethylarsinate, monomethylarsonate, and arsenate. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar and ionizable compounds, including various arsenic species. researchgate.netlongdom.org HILIC is particularly advantageous as it often avoids the use of high concentrations of aqueous buffers required in some reversed-phase methods, which can interfere with detection, especially when coupled with mass spectrometry. longdom.org This technique has been successfully applied to the speciation analysis of arsenic-containing products, allowing for polarity estimation and the identification of isomeric products. rsc.org
The retention mechanism in HILIC is complex, involving a combination of hydrophilic partitioning and adsorption driven by hydrogen bonds with the stationary phase. nih.gov The composition of the mobile phase, including the water/acetonitrile ratio, pH, and salt additives, significantly influences the retention behavior of arsenic species. nih.gov Zwitterionic HILIC (ZIC-HILIC) has been investigated for the retention of organoarsenicals, where both hydrophilic partitioning and electrostatic interactions contribute to the separation. nih.gov
Evaluation of Novel Stationary Phases for Arsenic Species Resolution
Recent research has focused on the development and evaluation of novel stationary phases to improve the separation efficiency of arsenic species. researchgate.net Among these, pentafluorophenyl (PFP) stationary phases have shown significant promise. researchgate.net A Discovery HS F5 column, which has a PFP stationary phase, has demonstrated the ability to provide sharp peaks and complete separation of arsenous acid, arsenic acid, methylarsonic acid, and dimethylarsinic acid within a short analysis time using a simple, volatile mobile phase. researchgate.net The unique selectivity of PFP phases, resulting from multiple interaction mechanisms, makes them suitable for the challenging separation of polar compounds. researchgate.net
Other innovative stationary phases, such as those based on graphene oxide, have also been explored for arsenic speciation. researchgate.net Trimodal mixed-mode columns, which combine hydrophilic interaction with anion-exchange and cation-exchange functionalities, have proven effective for retaining highly polar and ionic arsenic species. rsc.org
Coupled Instrumental Analysis for Arsenic Detection
The coupling of chromatographic separation techniques with highly sensitive detectors is essential for the accurate quantification of trace levels of arsenic species.
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
The combination of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is considered the gold standard for arsenic speciation analysis. nih.govresearchgate.net This hyphenated technique offers high sensitivity, a wide dynamic range, and multi-element capability, making it a powerful tool for arsenic research. tandfonline.comresearchgate.net LC-ICP-MS allows for the separation of different arsenic species by the LC system, followed by their highly sensitive and element-specific detection by the ICP-MS. analytik-jena.com
LC-ICP-MS has been successfully applied to the analysis of various arsenic species in a wide range of samples, including food, environmental, and clinical samples. analytik-jena.commdpi.com For instance, a method using a Hepu AR C18 column coupled with ICP-MS has been developed for the simultaneous determination of four arsenic species in urine within 15 minutes. mdpi.com The method demonstrated excellent linearity, low limits of detection (LOD) ranging from 0.030 to 0.086 μg L−1, and good spiking recoveries (87.0% to 110.3%). mdpi.com
| Parameter | Value |
| Arsenic Species Analyzed | Arsenite, Arsenate, Monomethylarsonic acid, Dimethylarsinic acid |
| Limit of Detection (LOD) | 0.030 - 0.086 µg/L |
| Limit of Quantitation (LOQ) | 0.10 - 0.29 µg/L |
| Spiking Recoveries | 87.0% - 110.3% |
| Intra-day RSD | 1.2% - 6.0% |
| Inter-day RSD | 0.8% - 7.9% |
| Table 1: Performance characteristics of an HPLC-ICP-MS method for arsenic speciation in urine. mdpi.com |
Anion-exchange HPLC coupled with ICP-MS has been used to develop a robust method for arsenic speciation in various food matrices, achieving a limit of quantification (LOQ) of 6.25 μg/kg. x-mol.net
| Parameter | Value (dry weight) |
| Limit of Detection (LOD) | 1.88 µg/kg |
| Limit of Quantitation (LOQ) | 6.25 µg/kg |
| Intermediate Reproducibility (CVR) | 4.7% - 5.5% |
| Bias | < 3% |
| Table 2: Validation data for an anion-exchange HPLC-ICP-MS method for arsenic speciation in food matrices. x-mol.net |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization mass spectrometry (ESI-MS) is another powerful detection technique that provides structural and molar mass information about the analytes. researchgate.net When coupled with liquid chromatography, particularly with tandem mass spectrometry (MS/MS), it allows for the identification of unknown arsenic species and can provide excellent separation for co-eluting components. researchgate.net The "soft" ionization nature of ESI is advantageous for preserving the integrity of arsenic complexes during analysis. frontiersin.org
ESI-MS/MS has been employed for the speciation analysis of a wide array of arsenic compounds, including As(III), As(V), MMA, DMA, and various arsenosugars and arsenolipids. researchgate.net One of the challenges with ESI-MS is that high salt concentrations in the mobile phase can cause signal suppression. researchgate.net Therefore, volatile mobile phases like ammonium (B1175870) formate (B1220265) or ammonium carbonate are often preferred. researchgate.net A method involving the determination of arsenate (As(V)) by mixed-mode HPLC-ESI-MS and the conversion of arsenite (As(III)) to As(V) has been developed to address the difficulty of retaining As(III) on the column. researchgate.net
A rapid and sensitive method using ESI-MS/MS has been developed for the simultaneous determination of monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)) in urine after derivatization with citric acid. nih.gov This method achieved a limit of detection of 0.3 µg/L for MMA(V) and 0.6 µg/L for DMA(V) with an analysis time of less than 10 minutes. nih.gov
| Parameter | MMA(V) | DMA(V) |
| Limit of Detection (As) | 0.3 µg/L | 0.6 µg/L |
| Linear Calibration Range | 3 - 100 µg/L | 3 - 100 µg/L |
| Table 3: Performance of an ESI-MS/MS method for the determination of MMA(V) and DMA(V) in urine. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Organoarsenic and Inorganic Arsenic Species
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the speciation of both organoarsenic and inorganic arsenic compounds, including sodium metaarsenate, after a crucial derivatization step. This process converts non-volatile arsenic species into volatile compounds suitable for GC analysis. The most common derivatizing agents are thiols, such as 2,3-dimercaptopropanol or sodium diethyldithiocarbamate, which react with arsenicals to form thermally stable and volatile derivatives.
Once derivatized, the sample is introduced into the gas chromatograph, where the different arsenic compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This allows for both the identification and quantification of the individual arsenic species.
Recent research has focused on optimizing derivatization procedures and GC-MS conditions to enhance sensitivity and selectivity. For instance, studies have explored the use of solid-phase microextraction (SPME) coupled with GC-MS to pre-concentrate the derivatized arsenic compounds, thereby lowering detection limits. The choice of the derivatizing agent and the reaction conditions are critical to ensure complete conversion of all arsenic species of interest without altering their original distribution.
Table 1: Performance of GC-MS in Arsenic Speciation
| Arsenic Species | Derivatizing Agent | Limit of Detection (LOD) | Matrix |
| Arsenite (As(III)) | 2,3-Dimercaptopropanol | 0.5 ng/L | Water |
| Arsenate (As(V)) | 2,3-Dimercaptopropanol | 0.8 ng/L | Water |
| Monomethylarsonic acid (MMA) | Sodium diethyldithiocarbamate | 1.2 ng/L | Urine |
| Dimethylarsinic acid (DMA) | Sodium diethyldithiocarbamate | 1.5 ng/L | Urine |
Sample Preparation and Extraction Protocols for Diverse Matrices in Speciation Analysis
The accuracy of arsenic speciation analysis is highly dependent on the efficacy of sample preparation and extraction protocols. These procedures are designed to quantitatively extract arsenic species from the sample matrix without altering their chemical form.
Extraction from Environmental Samples (Soil, Sediments, Water)
For aqueous samples with low organic content, arsenic species can often be analyzed directly or after a simple filtration and pH adjustment. However, for more complex matrices like soil and sediment, the extraction process is more involved. A common approach involves the use of a mixture of phosphoric acid and a reducing agent, such as L-cysteine, to liberate arsenic species bound to the solid matrix. The extraction is typically performed using ultrasonication or microwave assistance to improve efficiency.
The choice of extraction solution is critical. For example, a solution of phosphoric acid has been shown to be effective in extracting both inorganic and organic arsenic species from soils and sediments. The subsequent analysis is often carried out using High-Performance Liquid Chromatography (HPLC) coupled to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive and species-specific detection.
Extraction from Biological Samples (Terrestrial and Aquatic Organisms)
The extraction of arsenic species from biological tissues, such as those from terrestrial and aquatic organisms, presents a unique set of challenges due to the high content of proteins and lipids. A common method involves the enzymatic digestion of the sample using enzymes like pepsin and trypsin to break down the protein matrix and release the arsenic compounds. This is often followed by a solvent extraction step to remove lipids that could interfere with the analysis.
Alternatively, a mixture of methanol (B129727) and water is frequently used to extract arsenic species from biological tissues. This method has been shown to be effective for a wide range of arsenic compounds, including arsenobetaine, the predominant form of arsenic in many marine organisms. The extraction efficiency can be enhanced by using a combination of shaking, sonication, and centrifugation.
Methodological Challenges in Extracting and Recovering Arsenic Species
Several challenges are associated with the extraction and recovery of arsenic species. One of the primary difficulties is the potential for species transformation during the extraction process. For instance, the oxidation of arsenite (As(III)) to arsenate (As(V)) can occur if the extraction is not performed under controlled redox conditions. The use of antioxidants and carrying out extractions under an inert atmosphere can help to mitigate this issue.
Incomplete extraction is another significant challenge, particularly for strongly bound arsenic species in soils and sediments. The choice of extraction solvent and conditions must be carefully optimized for each sample type to ensure quantitative recovery. Furthermore, the presence of co-extracting matrix components can interfere with the subsequent analytical determination, necessitating cleanup steps to remove these interferences.
Emerging Spectroscopic and Nanomaterial-Based Detection Methods
Surface-Enhanced Raman Spectroscopy (SERS) for In Situ Arsenic Speciation
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful technique for the in-situ speciation of arsenic. SERS utilizes the enhancement of the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures, typically gold or silver. This enhancement allows for the detection of very low concentrations of arsenic species directly in complex samples with minimal preparation.
The principle behind SERS-based arsenic detection is the unique vibrational fingerprint of each arsenic species when it interacts with the nanostructured substrate. For example, arsenite and arsenate exhibit distinct Raman shifts, allowing for their simultaneous identification and quantification. Recent advancements have focused on the development of novel SERS substrates with high enhancement factors and selectivity for arsenic. Functionalizing the nanoparticles with specific ligands that have a high affinity for arsenic can further improve the sensitivity and selectivity of the method.
The ability to perform in-situ measurements is a key advantage of SERS, as it minimizes the risk of species transformation that can occur during sample collection, storage, and preparation. This makes SERS a promising tool for real-time monitoring of arsenic speciation in environmental and biological systems.
Colorimetric Techniques Utilizing Nanomaterials for Arsenate (As(V)) and Arsenite (As(III)) Detection
The development of sensitive, selective, and rapid analytical tools for arsenic detection is a significant area of research, driven by the health risks associated with arsenic contamination in water. Colorimetric methods, which rely on a visually observable color change, have gained prominence, particularly when enhanced by the unique properties of nanomaterials. These nanomaterial-based sensors offer simple, cost-effective, and often portable solutions for detecting toxic arsenic species, primarily arsenite (As(III)) and arsenate (As(V)).
The fundamental principle behind many of these techniques involves the interaction between arsenic ions and nanoparticles, which induces a change in the nanoparticles' optical properties. Metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), are widely used due to their distinct localized surface plasmon resonance (LSPR) properties. In their dispersed state, these nanoparticle solutions have a specific color (e.g., red for AuNPs, yellow for AgNPs). When arsenic ions are introduced, they can cause the nanoparticles to aggregate. This aggregation alters the LSPR, resulting in a visible color shift (e.g., to blue or purple for AuNPs), which can be correlated to the arsenic concentration.
To enhance selectivity and sensitivity, nanoparticles are often functionalized with specific ligands or molecules that have a high affinity for arsenic. For instance, modifying AuNPs with sulfur-containing ligands like glutathione (B108866) (GSH) significantly improves arsenic detection. Arsenic has a strong binding affinity for sulfur, causing the GSH-functionalized AuNPs to aggregate in the presence of arsenite, leading to a rapid color change. This method has demonstrated high sensitivity, with detection limits reported as low as 0.12 ppb.
Another significant colorimetric approach is the Molybdenum Blue method, which is specific for the detection of arsenate (As(V)). This assay involves the reaction of arsenate with a molybdate (B1676688) reagent to form a colored arsenomolybdate heteropolyacid complex. Subsequent reduction of this complex produces a characteristic blue color, the intensity of which is proportional to the As(V) concentration. For this method to detect arsenite (As(III)), a pre-oxidation step is required to convert it to As(V). A primary challenge for the Molybdenum Blue method is potential interference from phosphate and silicate (B1173343) ions, which are often present in natural water and can also react with molybdate.
Researchers have also explored other nanomaterials, including metal oxide nanoparticles and metal-organic frameworks (MOFs), for colorimetric arsenic sensing. Metal oxides offer tunable properties that can be tailored for sensitivity and stability, while MOFs provide a high surface area for interaction with arsenic ions.
Table 1: Comparison of Nanomaterial-Based Colorimetric Detection Methods for Arsenic
| Nanomaterial System | Principle of Detection | Target Species | Limit of Detection (LOD) | Key Features & Limitations |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Arsenic-induced aggregation alters Localized Surface Plasmon Resonance (LSPR), causing a color change from pink/red to blue. | As(III) | ~0.12 - 2 ppb | High sensitivity; can be functionalized (e.g., with Glutathione) for improved selectivity. |
| Silver Nanoparticles (AgNPs) | Aggregation in the presence of As(III) leads to a color change from yellow to purple or pink. | As(III) | ~1 ppb | Rapid response and enhanced sensitivity; PEG-functionalization improves detection. |
| Molybdenum Blue Method | Reaction of As(V) with molybdate forms a colored heteropoly blue complex upon reduction. | As(V) | Varies by system | Specific to As(V); requires pre-oxidation to detect As(III); subject to interference from phosphates and silicates. |
| Iron Oxide (α-Fe₂O₃) Nanoparticles | Electrostatic interaction between positively charged nanoparticles and negatively charged arsenate ions. | As(V) | ~100 ppb | Can simultaneously detect and adsorb arsenic; synthesized from waste extracts (e.g., banana peel). |
Development of Portable and Rapid Analytical Systems for Arsenic Species
The limitations of traditional laboratory-based arsenic detection methods—such as high cost, complexity, long analysis times, and the need for skilled personnel—have spurred the development of portable and rapid analytical systems. The goal is to provide reliable, on-site, and real-time monitoring of arsenic levels, which is crucial for water quality management in remote or resource-limited areas. These emerging technologies leverage various principles, including electrochemistry, biosensing, and microfluidics, to create field-deployable devices.
Electrochemical Sensors: Anodic stripping voltammetry (DPASV) has emerged as a rapid, sensitive, and cost-effective technique for arsenic determination. Portable systems using this method have been developed for on-site analysis. These devices can selectively determine As(III), and by incorporating an electrochemical reduction step, can also measure total inorganic arsenic, allowing for the speciation of As(V) by subtraction. This approach minimizes the use of chemical reagents and reduces analysis time. Other proposed electrochemical sensors are designed to be low-cost and user-friendly for on-site use at locations like food production facilities.
Whole-Cell Biosensors: A novel approach involves the integration of synthetic biology with electronics. Researchers have genetically modified bacteria, such as Bacillus megaterium, to act as whole-cell biosensors. These engineered microbes produce a measurable signal, like fluorescence, when exposed to arsenic. By integrating these living cells with a complementary metal-oxide-semiconductor (CMOS) chip, a compact and field-deployable sensor can be created. These biosensors are highly sensitive, with detection limits below the 10 ppb guideline set by the World Health Organization (WHO), and the use of bacterial spores enhances their hardiness for deployment in harsh environments.
Solid-Phase Extraction and Speciation Kits: Simple and portable methods for arsenic speciation have been developed using selective chemisorbent materials. One such system uses a material that selectively binds As(V), allowing for its separation from As(III) in a water sample using a simple handheld syringe. This technique enables high sample throughput with minimal setup costs and has been successfully validated for speciating arsenic in natural groundwaters.
Microfluidic and Smartphone-Based Systems: The miniaturization of analytical systems using microfluidic "lab-on-a-chip" technology offers a pathway to create compact and automated devices. These systems can integrate colorimetric assays, such as the Molybdenum Blue method, into a small, portable format. Furthermore, the ubiquity of smartphones has been leveraged for field analysis. The color changes produced by nanoparticle-based test kits can be captured and quantified by a smartphone camera, providing a user-friendly and widely accessible platform for on-site arsenic detection.
Table 2: Overview of Portable and Rapid Arsenic Analysis Systems
| System Type | Technology | Principle | Key Advantages |
|---|---|---|---|
| Electrochemical Sensor | Anodic Stripping Voltammetry (ASV) | Electrochemical detection of As(III) and total inorganic arsenic after a reduction step. | Rapid, sensitive, cost-effective, suitable for on-site speciation, minimizes reagent use. |
| Whole-Cell Biosensor | Genetically Engineered Bacteria + CMOS Chip | Bacteria produce a fluorescent signal in response to arsenic, which is detected by the chip. | High sensitivity (sub-ppb levels), field-deployable, robust (spore-based), suitable for resource-limited settings. |
| Selective Chemisorbent | Solid-Phase Extraction | An As(V)-selective material removes arsenate from the sample, allowing for speciation. | Simple, fast, high-throughput, low setup cost, portable (syringe-based). |
| Smartphone-Based Colorimetry | Nanoparticle-based assays + Smartphone | A smartphone camera quantifies the color change of a colorimetric test. | User-friendly, portable, cost-effective, leverages existing technology. |
| Microfluidic Device | Lab-on-a-Chip | Miniaturization and automation of colorimetric or electrochemical detection methods. | Compact, portable, reduced sample/reagent volume, potential for automation. |
Environmental Biogeochemistry and Transformation Pathways of Arsenic Oxoanions
Arsenic Speciation in Aquatic and Terrestrial Environments
Arsenic can exist in several oxidation states (-3, 0, +3, and +5), but in natural waters, it is predominantly found as inorganic oxyanions: arsenate (As(V)) and arsenite (As(III)). mdpi.comnih.gov The speciation of arsenic is a critical determinant of its behavior, as As(III) is generally more mobile and toxic than As(V). escholarship.orgfrontiersin.org
The relative abundance of arsenate (As(V)) and arsenite (As(III)) is largely controlled by the redox conditions and pH of the environment. eurofinsus.com
Oxidizing Environments : In aerobic surface waters, arsenate is the thermodynamically stable and predominant species. nih.govusda.gov Therefore, the introduction of sodium metaarsenate into such environments will primarily add to the existing pool of As(V).
Reducing Environments : In anoxic environments, such as groundwater, flooded soils, and sediments, the less mobile As(V) can be reduced to the more mobile As(III). nih.govresearchgate.net Arsenite is the dominant form under these reducing conditions. usda.gov
The interconversion between these two forms is often a slow process, but it can be significantly accelerated by microbial activity. nih.gov Many microorganisms can reduce As(V) to As(III) as a detoxification mechanism or use it as a terminal electron acceptor in respiration, a process known as dissimilatory arsenate reduction. usgs.gov Conversely, other microbes can oxidize As(III) to the less toxic As(V). mdpi.comnih.gov This dynamic interplay between oxidation and reduction governs the arsenic speciation in both water and sediments.
Table 1: General Distribution of Inorganic Arsenic Species in Natural Environments
| Environment | Typical Redox Condition | Predominant Arsenic Species | Key Factors |
|---|---|---|---|
| Surface Water (Rivers, Lakes) | Oxidizing (Aerobic) | Arsenate (As(V)) | High dissolved oxygen, sunlight |
| Groundwater | Reducing (Anaerobic) | Arsenite (As(III)) | Low dissolved oxygen, microbial activity |
| Soil (Well-drained) | Oxidizing | Arsenate (As(V)) | Aeration, presence of metal oxides |
| Sediments/Flooded Soils | Reducing | Arsenite (As(III)) | Anoxia, microbial respiration, organic matter |
In addition to inorganic forms, arsenic can be transformed into various organoarsenic compounds through biological processes, primarily biomethylation. wikipedia.orgnih.gov This process is considered a detoxification pathway for many organisms. When inorganic arsenic, such as arsenate from this compound, is introduced into the environment, it can be taken up by microorganisms (bacteria, fungi, algae) and progressively methylated. nih.govnih.govresearchgate.net
The biotransformation of sodium arsenate can lead to the formation of several organoarsenic species nih.gov:
Methylated Arsenicals : The process involves the reduction of As(V) to As(III), followed by the sequential addition of methyl groups. This results in the production of monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are common organic arsenic compounds found in terrestrial and aquatic systems. wikipedia.orgwikipedia.org Further methylation can produce volatile compounds like dimethylarsine and trimethylarsine, which can contribute to the global cycling of arsenic. nih.govnih.gov
Arsenosugars and Arsenolipids : In marine environments, algae and other organisms can synthesize more complex organoarsenic compounds, including arsenosugars (arsenic-containing ribosides) and arsenolipids. researchgate.netwikipedia.org
Arsenobetaine : This is a prominent organoarsenic compound found in many marine animals and is considered relatively non-toxic. wikipedia.orgmcgill.ca
Studies have demonstrated that various bacterial species can transform sodium arsenate into arsenite and volatile methylated arsines, such as monomethylarsine, dimethylarsine, and trimethylarsine. nih.gov
Abiotic Processes Influencing Arsenic Speciation and Mobility
Non-biological processes play a crucial role in controlling the fate of arsenic in the environment. These abiotic mechanisms, including adsorption-desorption, precipitation-dissolution, and redox transformations, significantly affect the mobility and bioavailability of arsenate derived from sources like this compound.
Adsorption onto the surfaces of minerals is a primary mechanism for immobilizing arsenic in soils and sediments. Arsenate (As(V)) is known to adsorb strongly to a variety of mineral surfaces, particularly metal oxides. nih.gov
Adsorbents : The most effective adsorbents for arsenic are iron, aluminum, and manganese (oxy)hydroxides, such as ferrihydrite, goethite, and amorphous aluminum hydroxide (B78521). escholarship.orgacs.org Clay minerals like kaolinite, illite, and montmorillonite also adsorb arsenic, though generally to a lesser extent than metal oxides. usda.govusda.gov
Mechanism : Arsenate forms strong, inner-sphere complexes with these mineral surfaces. acs.orgusda.gov This means a direct chemical bond is formed between the arsenic atom and the oxygen atoms on the mineral surface. The most common structures are bidentate binuclear complexes, where one arsenate tetrahedron bridges two metal octahedra on the mineral surface. acs.org
pH Dependence : The adsorption of arsenate is highly dependent on pH. Maximum adsorption typically occurs in the pH range of 3 to 7. acs.orgscilit.com As the pH increases above this range, the mineral surfaces become more negatively charged, leading to electrostatic repulsion of the arsenate anions and causing desorption. mdpi.com Alkalinity (pH > 8.5) can lead to significant desorption of arsenic. mdpi.com In contrast, arsenite adsorption is generally favored at a higher pH range of 7 to 9. acs.org
Table 2: Adsorption Characteristics of Arsenic Oxoanions on Common Minerals
| Mineral | Arsenic Species | Optimal pH for Adsorption | Adsorption Mechanism |
|---|---|---|---|
| Ferrihydrite / Goethite (Iron Oxides) | Arsenate (As(V)) | ~3-7 | Inner-sphere complexation (bidentate binuclear) |
| Arsenite (As(III)) | ~7-9 | Inner-sphere complexation | |
| Amorphous Al(OH)₃ (Aluminum Oxide) | Arsenate (As(V)) | ~3-7 | Inner-sphere complexation |
| Arsenite (As(III)) | ~7-8 | Inner-sphere complexation | |
| Kaolinite / Illite (Clay Minerals) | Arsenate (As(V)) | < 5 | Inner-sphere complexation |
| Arsenite (As(III)) | ~7-9 | Inner-sphere complexation |
Under conditions of high arsenic and metal concentrations, precipitation of discrete arsenic-bearing minerals can occur, effectively removing arsenic from the solution. The arsenate anion from this compound can precipitate with various cations present in the environment.
Ferric Arsenate : In acidic environments (pH 3-4) with high concentrations of ferric iron (Fe(III)), ferric arsenate (FeAsO₄) can precipitate. nmsu.edu However, at higher pH values, this compound can decompose to ferric hydroxide, releasing arsenic. 911metallurgist.com Co-precipitation of arsenate with iron hydroxides as they form is a highly effective removal mechanism. updatepublishing.comnih.gov
Calcium Arsenate : In alkaline conditions, the addition of lime can precipitate various calcium arsenate compounds. updatepublishing.com These minerals, however, are often unstable in the presence of atmospheric carbon dioxide, which can convert them to calcium carbonate and release the associated arsenic. updatepublishing.com
Other Arsenate Minerals : Arsenate can also precipitate with other metals, such as aluminum, forming minerals like aluminum arsenate. 911metallurgist.com The formation and dissolution of these minerals are controlled by factors like pH, redox potential, and the concentrations of arsenic and the corresponding cations.
Table 3: Examples of Arsenic-Bearing Minerals
| Mineral Name | Chemical Formula (Example) | Favorable Formation Conditions | Relative Stability |
|---|---|---|---|
| Ferric Arsenate (Scorodite) | FeAsO₄·2H₂O | Acidic pH (e.g., < 4), high Fe(III) | Stable under acidic, oxidizing conditions |
| Calcium Arsenate | Ca₃(AsO₄)₂ | Alkaline pH, high Ca²⁺ | Unstable with atmospheric CO₂ |
| Manganese Arsenate | Mn₃(AsO₄)₂ | Varies with specific mineral | Generally low stability in common environments |
| Arsenopyrite | FeAsS | Reducing, sulfide-rich environments | Stable under reducing conditions; weathers to release As(V) and As(III) |
While microbial activity is a major driver of arsenic redox transformations, abiotic chemical reactions also contribute to the interconversion of As(V) and As(III). These reactions are influenced by the presence of various geochemically active substances.
Oxidation of As(III) to As(V) : Manganese oxides, such as birnessite (δ-MnO₂), are powerful natural oxidants that can abiotically oxidize As(III) to As(V). usda.govusda.gov This reaction is significant as it transforms the more mobile arsenite into the more readily adsorbed arsenate. The reaction involves the reduction of Mn(IV/III) to Mn(II) and the subsequent adsorption of the newly formed As(V) onto the manganese oxide surface. usda.gov
Reduction of As(V) to As(III) : The abiotic reduction of arsenate is generally a much slower process than biotic reduction. researchgate.net However, it can occur in the presence of certain reducing agents, such as sulfide. Under strongly reducing conditions where sulfide is present, As(V) can be reduced to As(III), which may then precipitate as arsenic sulfide minerals like orpiment (As₂S₃). researchgate.net
The fate and transport of arsenic are therefore closely linked to the redox cycles of other elements, particularly iron, manganese, and sulfur. researchgate.net For example, under oxidizing conditions, arsenate adsorbs onto iron oxides, but if conditions become reducing, the iron oxides can dissolve, releasing both iron and the associated arsenic, which may then be reduced to arsenite. researchgate.net
Biotic Processes and Microbial Mediation of Arsenic Cycling
Microorganisms are key players in the biogeochemical cycling of arsenic, mediating its transformation between different oxidation states. These transformations are not only crucial for the survival of these organisms in arsenic-contaminated environments but also significantly impact the mobility and bioavailability of arsenic in the broader ecosystem.
Microbial Oxidation of Arsenite (As(III)) to Arsenate (As(V))
The microbial oxidation of the more toxic and mobile arsenite (As(III)) to the less toxic and more readily adsorbed arsenate (As(V)) is a significant detoxification process in the environment. This biotransformation is carried out by a diverse group of microorganisms known as arsenite-oxidizing bacteria (AOB). These bacteria can be broadly categorized into two groups based on their metabolism: chemolithoautotrophs and heterotrophs.
Chemolithoautotrophic arsenite oxidizers utilize arsenite as an electron donor to fuel their growth and fix carbon dioxide. A notable example is the bacterium NT-26, isolated from a gold mine, which can grow rapidly using arsenite as its sole energy source. tandfonline.com This organism belongs to the Agrobacterium/Rhizobium branch of the α-Proteobacteria. tandfonline.com Other examples include strains OL-1, S-1, and CL-3, which were isolated from contaminated sediments and soil and can oxidize high concentrations of arsenite. semanticscholar.org The process of chemoautotrophic arsenite oxidation is catalyzed by the periplasmic enzyme arsenite oxidase. tandfonline.com
Heterotrophic arsenite oxidizers , on the other hand, require organic matter for growth and oxidize arsenite as a detoxification mechanism rather than for energy gain. tandfonline.com Alcaligenes faecalis is a commonly cited example of a heterotrophic AOB. tandfonline.com The oxidation of arsenite in these organisms is also mediated by an arsenite oxidase. nih.gov
The key enzyme responsible for this transformation is arsenite oxidase (Aio) , a periplasmic enzyme that facilitates the transfer of electrons from arsenite to an electron acceptor, which can be oxygen in aerobic environments or other compounds like nitrate in anaerobic conditions. nih.govcolumbia.edu The enzyme is a heterodimer, consisting of a large catalytic subunit (AioA) and a small subunit (AioB). researchgate.netscispace.com The genetic basis for this process is often found in the aio (arsenite oxidation) operon, which includes the genes aioA and aioB encoding the subunits of the arsenite oxidase enzyme. nih.gov The expression of these genes is regulated by a two-component signal transduction system, AioS-AioR, which senses the presence of arsenite. researchgate.net
Recent research has also identified a new group of arsenite oxidases, designated ArxA, in chemoautotrophic bacteria like Alkalilimnicola ehrlichii strain MLHE-1, which couples arsenite oxidation to nitrate reduction in anaerobic environments. nih.gov
Table 1: Examples of Arsenite-Oxidizing Bacteria and their Characteristics
| Bacterial Strain | Type | Environment of Isolation | Electron Acceptor | Reference |
| NT-26 | Chemolithoautotroph | Gold mine | Oxygen | tandfonline.com |
| OL-1, S-1, CL-3 | Chemolithoautotroph | Contaminated sediments and soil | Oxygen | semanticscholar.org |
| Alcaligenes faecalis | Heterotroph | Various | Oxygen | tandfonline.com |
| Sinorhizobium sp. KGO-5 | Facultative chemolithoautotroph | Arsenic-contaminated industrial soil | Oxygen | scispace.com |
| Strain SY | Chemoautotroph | Arsenic-contaminated paddy soil | Oxygen, Nitrate | nih.gov |
| Pseudomonas migulae VC-19 | Heterotroph | Arsenic-rich sediments | Not specified | researchgate.net |
Microbial Reduction of Arsenate (As(V)) to Arsenite (As(III))
The microbial reduction of arsenate to arsenite is a critical process that increases the mobility and toxicity of arsenic in the environment. This transformation is carried out by a wide range of microorganisms through two primary pathways: dissimilatory arsenate reduction for energy generation and detoxification-driven arsenate reduction.
Dissimilatory arsenate-reducing prokaryotes (DARPs) are a diverse group of bacteria and archaea that utilize arsenate as a terminal electron acceptor for anaerobic respiration, coupling the oxidation of organic or inorganic electron donors to the reduction of arsenate. nih.gov This process is a key driver of arsenic mobilization in anoxic environments such as contaminated groundwater and paddy soils. nih.govnih.gov DARPs are phylogenetically diverse and include species from genera such as Chrysiogenes, Bacillus, Desulfomicrobium, Sulfurospirillum, Shewanella, and Citrobacter. nih.gov The key enzyme in this respiratory pathway is the arsenate respiratory reductase (Arr) , a periplasmic enzyme complex. nih.govresearchgate.net The Arr complex is composed of a large catalytic subunit, ArrA, and a smaller electron transfer subunit, ArrB. researchgate.net The genes encoding this complex, arrA and arrB, are essential for arsenate respiration.
Detoxification-driven arsenate reduction is a widespread mechanism among microorganisms to survive in arsenic-contaminated environments. This process involves the intracellular reduction of arsenate to arsenite, which is then expelled from the cell. The primary enzyme responsible for this detoxification is the cytoplasmic arsenate reductase (ArsC) . usgs.govosti.gov The arsC gene is a component of the ars operon, which also includes genes for an arsenite efflux pump (arsB or acr3) and a regulatory protein (arsR). usgs.govtdl.org There are different families of ArsC enzymes that utilize different cellular reductants, such as thioredoxin or glutaredoxin, to facilitate the reduction of arsenate. nih.govcas.cz
The reduction of arsenate by both pathways significantly influences the biogeochemical cycling of arsenic, often leading to increased concentrations of dissolved arsenite in groundwater, which poses a significant environmental and health risk. epfl.chnih.gov
Table 2: Comparison of Dissimilatory and Detoxification Arsenate Reduction
| Feature | Dissimilatory Arsenate Reduction | Detoxification Arsenate Reduction |
| Purpose | Energy generation (respiration) | Detoxification |
| Enzyme | Arsenate Respiratory Reductase (Arr) | Arsenate Reductase (ArsC) |
| Cellular Location | Periplasm | Cytoplasm |
| Genetic Basis | arr operon (arrA, arrB) | ars operon (arsC) |
| Environmental Impact | Mobilization of arsenic in anoxic environments | Cellular resistance to arsenic |
| Organisms | Dissimilatory Arsenate-Reducing Prokaryotes (DARPs) | Wide range of arsenic-resistant microbes |
Biological Uptake and Biomethylation of Inorganic Arsenic by Organisms
Organisms have developed mechanisms to take up, and in some cases, transform inorganic arsenic. The uptake of inorganic arsenic is often adventitious, occurring through transporters intended for essential nutrients. Arsenate (As(V)), being a chemical analog of phosphate (B84403), can enter cells via phosphate transport systems. mdpi.com Arsenite (As(III)), which is uncharged at neutral pH, can be taken up through aquaglyceroporins, channels that normally transport glycerol and water. columbia.edu
Once inside the cell, a common detoxification strategy is biomethylation , the biological conversion of inorganic arsenic into methylated organic forms. This process is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) , which is found in a wide range of organisms, including bacteria, fungi, and animals. semanticscholar.orgusgs.gov The arsM gene encodes this enzyme, and its expression can confer resistance to arsenite. nih.gov
The biomethylation pathway, first proposed by Challenger, involves a series of reduction and oxidative methylation steps. scispace.comcas.cz Inorganic arsenate is first reduced to arsenite. The ArsM enzyme then catalyzes the sequential transfer of methyl groups from the donor S-adenosylmethionine (SAM) to arsenite, producing monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine oxide (TMAO). tandfonline.comscispace.com Further reduction can lead to the formation of volatile methylated arsines, such as trimethylarsine (TMA), which can be released into the atmosphere, contributing to the global arsenic cycle. nih.govnih.gov
The end products of biomethylation vary among different organisms. Bacteria primarily produce MMA and DMA, while fungi are known to produce the more volatile trimethylarsine. tandfonline.com In aquatic environments, algae and other organisms can transform inorganic arsenic into complex organic arsenic compounds like arsenosugars and arsenobetaine, which are then transferred through the food chain. researchgate.netosti.gov While biomethylation is generally considered a detoxification process, some of the trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMAs(III)), are more toxic than inorganic arsenite. semanticscholar.org
Table 3: Key Methylated Arsenic Species Produced by Organisms
| Abbreviation | Full Name | Common Biological Source |
| MMA(V) | Monomethylarsonic Acid | Bacteria, Fungi, Animals |
| DMA(V) | Dimethylarsinic Acid | Bacteria, Fungi, Animals |
| TMAO | Trimethylarsine Oxide | Fungi |
| TMA | Trimethylarsine | Fungi |
| Arsenosugars | (e.g., glycerol-riboside) | Algae |
| Arsenobetaine | (trimethylarsonioacetate) | Marine organisms |
Environmental Fate and Behavior of Arsenic Compounds in Natural Systems
The fate and transport of arsenic in the environment are governed by a complex interplay of physical, chemical, and biological factors. These factors control the speciation, partitioning between solid and aqueous phases, and ultimately, the bioavailability of arsenic.
Factors Controlling Arsenic Accumulation and Migration in Soils and Groundwater
The accumulation and migration of arsenic in soils and groundwater are influenced by a variety of interconnected factors:
pH: Soil and groundwater pH is a master variable controlling arsenic speciation and sorption. In general, arsenate (As(V)) sorption to iron oxides is higher at lower pH values, while arsenite (As(III)) sorption is less pH-dependent or can even increase with pH in some cases. usgs.govresearchgate.net Changes in pH can lead to the desorption of arsenic from mineral surfaces, increasing its concentration in the aqueous phase. scispace.com
Redox Potential (Eh): The redox state of the environment determines the dominant inorganic arsenic species. Oxidizing conditions favor the less mobile arsenate (As(V)), while reducing (anoxic) conditions promote the formation of the more mobile and toxic arsenite (As(III)). semanticscholar.orgscispace.com The reductive dissolution of iron and manganese oxyhydroxides under low redox potentials is a major mechanism for the release of adsorbed arsenic into groundwater. researchgate.netnih.gov
Presence of Iron and Manganese Oxides: Hydrous oxides of iron (e.g., goethite, ferrihydrite) and manganese are highly effective scavengers of arsenic in soils and sediments. researchgate.netusgs.gov Arsenic adsorbs onto the surfaces of these minerals, which can significantly retard its migration. diva-portal.org However, under reducing conditions, these oxides can dissolve, releasing the associated arsenic. nih.gov
Clay Content and Soil Texture: Soils with higher clay content and finer texture generally have a greater capacity to retain arsenic due to their larger surface area and the presence of clay minerals and associated iron oxides that can adsorb arsenic. researchgate.netmdpi.com
Competing Ions: The presence of other anions, particularly phosphate (PO₄³⁻), can compete with arsenate for adsorption sites on mineral surfaces, leading to increased arsenic mobility. nih.govuni-hohenheim.de Bicarbonate and silicate (B1173343) can also compete with arsenic for sorption sites. usgs.gov
Microbial Activity: As discussed in section 4.3, microbial processes such as arsenate reduction and the reductive dissolution of iron oxides play a crucial role in mobilizing arsenic from the solid phase into groundwater. nih.govtdl.org
Table 4: Influence of Key Factors on Arsenic Mobility in Soils and Groundwater
| Factor | Condition Promoting Higher Mobility | Mechanism | Reference |
| pH | High pH (>8.5) | Desorption of arsenate from mineral surfaces | scispace.com |
| Redox Potential (Eh) | Low (reducing) | Reduction of As(V) to more mobile As(III); Reductive dissolution of Fe/Mn oxides | semanticscholar.orgnih.gov |
| Iron/Manganese Oxides | Dissolution under reducing conditions | Release of adsorbed and co-precipitated arsenic | researchgate.net |
| Competing Ions | High concentrations of phosphate | Competitive desorption of arsenate | nih.govuni-hohenheim.de |
| Microbial Activity | Anaerobic respiration (DARPs, iron reducers) | Reduction of As(V) to As(III); Dissolution of arsenic-bearing minerals | nih.govtdl.org |
Influence of Organic Carbon on Arsenic Speciation and Mobility
Organic carbon, in both dissolved and solid forms, exerts a significant influence on the speciation and mobility of arsenic in the environment through several mechanisms:
Stimulation of Microbial Activity: Dissolved organic carbon (DOC) serves as a primary electron donor for microorganisms. An increase in labile DOC can fuel microbial respiration, leading to the establishment of reducing conditions in soils and aquifers. epfl.ch This, in turn, promotes the microbial reduction of arsenate to the more mobile arsenite and the reductive dissolution of iron oxides, both of which release arsenic into the groundwater. tdl.org
Competition for Sorption Sites: Dissolved organic matter can compete with arsenic species, particularly arsenate, for adsorption sites on the surfaces of iron oxides and other minerals. uni-muenster.de This competition can lead to the desorption of arsenic from the solid phase, thereby increasing its concentration in the aqueous phase.
Formation of Aqueous Complexes: Organic ligands in DOC can form soluble complexes with arsenic, potentially increasing its mobility in water. uni-muenster.de
Direct Redox Reactions: Some components of dissolved organic matter, such as humic substances, can directly participate in the reduction of arsenate to arsenite, although the rates of these abiotic reactions are generally slower than microbially mediated processes.
Influence on Mineral Surfaces: The sorption of organic matter onto mineral surfaces can alter their surface charge and reactivity, which can in turn affect their capacity to adsorb arsenic.
Transport Mechanisms of Arsenic Species in Hydrological Systems
The transport of arsenic species, including arsenite derived from this compound, in aquatic environments is governed by a combination of physical, chemical, and biological processes. These mechanisms control the partitioning of arsenic between the dissolved and solid phases, thereby influencing its mobility, bioavailability, and potential toxicity.
Adsorption and Desorption
Adsorption to mineral surfaces is a primary mechanism controlling the transport of arsenic in groundwater and other hydrological systems. Arsenite [As(III)] and its counterpart, arsenate [As(V)], both adsorb to a variety of aquifer solid materials, most notably iron and aluminum oxides and hydroxides, as well as clay minerals. usgs.govblm.gov
The extent of arsenite adsorption is significantly influenced by the pH of the surrounding water. usgs.gov Under moderately reducing conditions where arsenite is the stable form, its adsorption tends to increase with increasing pH. usgs.gov However, arsenate generally exhibits stronger adsorption than arsenite under acidic to neutral pH conditions, while arsenite adsorption can be more favorable under alkaline conditions. blm.gov For instance, studies on ferrihydrite, a common iron oxyhydroxide, have shown that the maximum adsorption for arsenate occurs at a lower pH, whereas arsenite adsorption can be significant across a broader pH range. acs.org
The presence of competing ions can also affect arsenite adsorption. Anions such as phosphate, silicate, and bicarbonate can compete with arsenite for adsorption sites on mineral surfaces, leading to increased mobility of dissolved arsenic. usgs.gov
Interactive Data Table: Factors Influencing Arsenite Adsorption
| Factor | Influence on Arsenite [As(III)] Adsorption | Relevant Research Findings |
| pH | Adsorption generally increases with increasing pH under moderately reducing conditions. usgs.gov | On ferrihydrite, arsenite adsorption can remain high even at elevated pH values. acs.org |
| Redox Potential (Eh) | Reducing conditions favor the presence of the more mobile arsenite species. | Under oxidizing conditions, arsenite can be converted to the more strongly adsorbing arsenate. |
| Competing Ions | Phosphate, silicate, and bicarbonate can decrease arsenite adsorption by competing for binding sites. usgs.gov | This competition can lead to the release of previously adsorbed arsenic into the water. |
| Mineralogy | Strong adsorption to iron and aluminum oxides (e.g., ferrihydrite, goethite) and clay minerals. usgs.govblm.gov | The specific mineral composition of sediments and soils dictates the overall adsorption capacity. |
Precipitation and Dissolution
The mobility of arsenic in hydrological systems is also controlled by precipitation and dissolution reactions. blm.gov Under certain geochemical conditions, arsenic can precipitate out of solution, forming solid mineral phases. For example, in the presence of sulfide under reducing conditions, arsenite can precipitate as arsenic sulfide minerals like orpiment (As2S3).
Conversely, the dissolution of arsenic-bearing minerals contributes to the release of arsenic into groundwater. arizona.edu This can be a significant natural source of arsenic contamination. The dissolution of these minerals is influenced by factors such as pH, redox potential, and the presence of complexing agents. For example, the reductive dissolution of iron oxyhydroxides, which often have high concentrations of adsorbed arsenic, can release significant amounts of arsenic into the water, particularly under anaerobic conditions. osti.gov
Microbial Transformations
Microorganisms play a crucial role in the transformation and subsequent transport of arsenic species. tandfonline.comfrontiersin.orgjustagriculture.in Various bacteria can mediate the oxidation of arsenite [As(III)] to arsenate [As(V)] and the reduction of arsenate to arsenite.
Oxidation: The microbial oxidation of arsenite to arsenate is a significant process as arsenate is generally less mobile than arsenite due to its stronger adsorption to mineral surfaces under many environmental conditions. mdpi.com This transformation can effectively decrease the concentration of dissolved arsenic.
Reduction: Conversely, some bacteria can use arsenate as a terminal electron acceptor in their respiration, reducing it to arsenite. frontiersin.orgmonobasinresearch.org This process can increase arsenic mobility and is often a key step in the release of arsenic from sediments into groundwater. osti.gov
Methylation: Certain microorganisms can also methylate inorganic arsenic, converting it into organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). justagriculture.inmonobasinresearch.org While methylation is often considered a detoxification pathway, these organic arsenic species can have different mobility and transport characteristics compared to their inorganic counterparts.
Hydrological Factors
The physical movement of water is a fundamental driver of arsenic transport. Groundwater flow velocity, water residence time, and the hydraulic conductivity of the aquifer material all influence how far and how fast dissolved arsenic species can travel. mdpi.com In surface water systems, factors such as stream discharge and sediment transport dynamics play a major role. researchgate.net For instance, arsenic adsorbed to fine-grained sediments can be transported over long distances during high-flow events.
Theoretical and Computational Studies of Arsenic Oxoanions
Quantum Chemical Modeling of Arsenic Oxoacid Structures and Spectra
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the electronic structure, geometry, and vibrational properties of arsenic compounds.
Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of atoms and molecules, providing accurate predictions of molecular geometries. For arsenic oxoanions, DFT calculations are used to determine key structural parameters such as bond lengths and angles for species in the gas phase, in solution, and adsorbed onto surfaces. These calculations often employ hybrid functionals like B3LYP or PBE0 and various basis sets (e.g., 6-31G(d), 6-311++G**) to achieve a balance between computational cost and accuracy.
DFT studies have successfully modeled the geometries of arsenate (As(V)) and arsenite (As(III)) oxoacids and their conjugate bases. For example, calculations show that protonation affects the As-O bond lengths, with As-OH bonds being longer than As=O bonds. In aqueous solution, DFT models often include explicit water molecules and a continuum solvent model to accurately represent the hydration environment.
DFT is also extensively applied to study the geometry of arsenic species adsorbed on mineral surfaces, such as iron and aluminum (oxyhydr)oxides. These studies have shown that arsenate often forms bidentate binuclear (BB) inner-sphere complexes on surfaces like goethite and alumina. The calculations can predict As-Fe and As-Al bond distances that are in good agreement with experimental data from techniques like EXAFS. For instance, DFT calculations for arsenate on an Al-BB cluster showed an Al-O distance of 1.882 Å, which agrees well with experimental results. Similarly, calculated As-Fe distances for arsenate on goethite models compare favorably with experimental observations.
Table 1: DFT-Calculated Geometrical Parameters for Arsenic Species
| Species/System | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
|---|---|---|---|---|
| Arsenate on Al-BB cluster | As-Ocluster | 1.714 | 1.66 - 1.77 | |
| Arsenate on Al-BB cluster | Al-O | 1.882 | 1.816 (arsenate-free) | |
| As(III) on Gibbsite (bidentate-binuclear) | As-O | 1.75 | N/A | |
| As(III) on Gibbsite (bidentate-binuclear) | As-Al | 3.24 | N/A | |
| Arsenate on Ferrihydrite | As(V)-Fe | 3.27 | ~3.27 | |
| Arsenite on Ferrihydrite | As(III)-Fe (mononuclear) | 2.92-2.94 | ~2.93 | |
| Arsenite on Ferrihydrite | As(III)-Fe (binuclear) | 3.41-3.44 | ~3.43 |
Computational methods are crucial for predicting and interpreting the Raman spectra of arsenic species, aiding in their identification and characterization. DFT calculations can reliably predict Raman parameters, helping to assign vibrational bands observed in experimental spectra. By comparing calculated spectra with experimental data, researchers can gain insights into the structure of arsenic oxoanions under various conditions, such as different pH levels.
A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-311++G**, which has been shown to provide good accuracy for vibrational frequency predictions of organoarsenicals. To accurately model species in solution, computational protocols may include both explicit water molecules and a solvent continuum model. This combined approach has been successful in modeling the Raman spectra of As(V) and As(III) oxoacids across a range of pH values.
These computational studies help to identify fingerprint vibrational frequencies for specific bonds like As-O, As-C, and As-S, which are useful for future speciation studies using techniques like Surface-Enhanced Raman Scattering (SERS). DFT calculations can also predict how Raman shifts will change when analytes are adsorbed onto nanoparticles, which is essential for interpreting SERS data. For example, DFT has been used to study the vibrational properties of arsenic monolayers (β-arsenene), predicting Raman active peaks at 235 cm⁻¹ (Eg mode) and 305 cm⁻¹ (A1g mode).
Table 2: Comparison of Experimental and Calculated Raman Frequencies (cm⁻¹) for Arsenic Species
| Species | Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT) | Reference |
|---|---|---|---|---|
| Dimethylarsinic acid (DMAV) | As-O Stretch | ~830 | ~835 (B3LYP/6-311++G**) | |
| β-Arsenene Monolayer | Eg (in-plane) | N/A | 235 | |
| β-Arsenene Monolayer | A1g (out-of-plane) | N/A | 305 | |
| H3AsO4 (pH < 2) | As-(OH)3 symmetric stretch | 720 | 715 | |
| AsO43- (pH > 12) | AsO4 symmetric stretch | 814 | 810 |
Thermodynamic and Kinetic Modeling of Arsenic Reactions
Modeling the thermodynamics and kinetics of arsenic reactions is key to understanding its transformation, fate, and transport in the environment.
The thermodynamic stability of various arsenic species under different environmental conditions can be evaluated by calculating the standard Gibbs free energy (ΔG°) of reaction. DFT is a common method used to study the thermodynamic aspects of arsenic transformations. For instance, Gibbs free energy comparisons have been used to assess the stability of arsenic species at various temperatures, showing that trivalent arsenic molecules are more stable at high temperatures, while pentavalent species are favored at lower temperatures. At 25 °C, arsenic acid is predicted to be the most thermodynamically stable species.
Thermodynamic parameters (ΔG°, ΔH°, and TΔS) for arsenic reactions, such as adsorption or complexation, can be determined experimentally through calorimetric and potentiometric measurements or calculated computationally. For the adsorption of arsenate onto ferric hydroxides, physical adsorption is a spontaneous process with calculated Gibbs free energies of reaction ranging from -21 to -58 kJ/mol. The subsequent conversion to inner-sphere complexes (monodentate and bidentate) is also thermodynamically favorable, with ΔG° values ranging from -11 to -38 kJ/mol. Similarly, DFT calculations for the binding of organoarsenicals to iron oxyhydroxide clusters show that the formation of both inner- and outer-sphere complexes is thermodynamically favorable.
Table 3: Calculated Thermodynamic Parameters for Arsenic Reactions
| Reaction | Thermodynamic Parameter | Calculated Value (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Arsenate physical adsorption on ferric hydroxide (B78521) | ΔG° | -21 to -58 | DFT | |
| Physical to monodentate arsenate complex |
Mechanistic Research of Sodium Metaarsenite As Iii in Cellular Systems
Modulation of Telomere Kinetics and Telomerase Activity by Sodium Metaarsenite (As(III))
Sodium metaarsenite has been shown to significantly impact telomere maintenance and the activity of telomerase, the enzyme responsible for elongating telomeres. cancer.gov This interference with telomere biology is a key aspect of its cellular effects.
Direct Binding to Telomeric Sequences and Telomere Erosion
Research has demonstrated that sodium metaarsenite directly targets and binds to telomeric DNA sequences. cancer.gov Specifically, it has been shown to bind to the repetitive TTAGGG sequences that constitute human telomeres. cancer.govnih.gov This binding is not a passive interaction; it actively leads to the erosion of telomeres. nih.gov Studies have shown that this arsenification of telomeres precedes other forms of DNA damage. researchgate.net The binding ratio has been determined to be one molecule of sodium metaarsenite per three TTAGGG repeats. nih.goviiarjournals.org This direct interaction with telomeric DNA contributes to telomere shortening and can induce a DNA damage response at the telomeres. nih.gov
Impact on Telomeric Terminal Restriction Fragment Length
The direct binding to telomeres and the downregulation of hTERT expression by sodium metaarsenite culminate in a measurable reduction of telomeric terminal restriction fragment (TRF) length. spandidos-publications.comnih.gov Multiple studies have confirmed that exposure to sodium metaarsenite induces a time-dependent shortening of TRF length in various cancer cell lines. spandidos-publications.comnih.govnih.gov For instance, in human cancer cell lines such as A-549, MDA-MB-231, and U87-MG, treatment with sodium metaarsenite resulted in a significant decrease in telomere length. nih.govnih.gov This reduction in telomere length can trigger cellular senescence or apoptosis, programmed cell death. tandfonline.comnih.gov
Table 1: Effect of Sodium Metaarsenite on Telomere Length in Human Cancer Cell Lines
| Cell Line | Treatment | Mean Telomere Length (kbp) | Reference |
|---|---|---|---|
| A-549 | Untreated | 5.2 ± 0.45 | nih.gov |
| A-549 | 1 µM SMA (2 weeks) | 3.9 ± 0.32 | nih.gov |
| MDA-MB-231 | Untreated | 6.1 ± 0.71 | nih.gov |
| MDA-MB-231 | 1 µM SMA (2 weeks) | 4.5 ± 0.84 | nih.gov |
| U87-MG | Untreated | 3.8 ± 0.29 | nih.gov |
| U87-MG | 1 µM SMA (2 weeks) | 2.6 ± 0.33 | nih.gov |
SMA: Sodium Metaarsenite
Regulation of Cell Cycle Progression by Sodium Metaarsenite (As(III))
Induction of G1 Phase Cell Cycle Arrest
A predominant effect of sodium metaarsenite on the cell cycle is the induction of a G1 phase arrest. spandidos-publications.comnih.gov This has been observed in various cell types, including acute myeloid leukemia (AML) cells and multiple myeloma cells. spandidos-publications.comspandidos-publications.com The arrest in the G1 phase prevents cells from entering the S phase, the period of DNA synthesis. Mechanistically, this G1 arrest is associated with a decrease in the expression and activity of key G1 regulatory proteins. Studies have shown that sodium metaarsenite treatment leads to reduced levels of cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6. spandidos-publications.comspandidos-publications.com Concurrently, there is an increase in the levels of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of CDKs. spandidos-publications.com
Table 2: Effect of Sodium Metaarsenite on Cell Cycle Distribution in HL-60 Cells
| Treatment Duration (hours) | % of Cells in G1 Phase | Reference |
|---|---|---|
| 0 | 46.21% | spandidos-publications.com |
| 72 | 64.56% | spandidos-publications.com |
Cells were treated with 1x10-7 M KML001 (Sodium Metaarsenite).
Induction of Programmed Cell Death Pathways by Sodium Metaarsenite (As(III))
Sodium metaarsenite, a trivalent arsenic compound, has been shown in various studies to be a potent inducer of programmed cell death, or apoptosis, in cancer cells. This process is critical for eliminating malignant cells and is orchestrated through a series of well-defined molecular events. The compound's ability to trigger apoptosis involves the activation of specific proteins that execute the cellular death sentence and the subsequent breakdown of cellular components, including nuclear DNA.
Activation of Caspases and Pro-apoptotic Proteins (e.g., Bax)
A primary mechanism through which sodium metaarsenite induces apoptosis is by activating the caspase cascade, a family of cysteine proteases that dismantle the cell from within. Research demonstrates that treatment with sodium metaarsenite leads to the cleavage, and thus activation, of initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. spandidos-publications.comebi.ac.uknih.gov The activation of caspase-3 is a pivotal step, as it cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. ebi.ac.uknih.gov
This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). Studies on multiple myeloma and non-Hodgkin's lymphoma cells have shown that sodium metaarsenite treatment leads to a significant upregulation of the pro-apoptotic protein Bax. spandidos-publications.comashpublications.orgnih.gov Concurrently, it often causes the downregulation of anti-apoptotic proteins like Bcl-2. spandidos-publications.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway that facilitates the release of other pro-apoptotic factors. The activation of Bax and the subsequent caspase cascade underscore the compound's role in initiating the intrinsic pathway of apoptosis in various cancer cell lines. nih.govtandfonline.commdpi.com
| Cell Line | Cancer Type | Effect on Caspases | Effect on Bax Protein | Reference |
|---|---|---|---|---|
| U266 | Multiple Myeloma | Cleavage of caspase-3, -8, -9 detected | Increased | spandidos-publications.com |
| LNCaP & CWR22RV1 | Prostate Cancer | Cleavage of caspase-3, -8, -9 | Not Specified | ebi.ac.uknih.gov |
| A-549, MDA-MB-231, U87-MG | Lung, Breast, Glioblastoma | Increased caspase-3 and -9 transcripts | Increased BAX transcripts | tandfonline.comnih.gov |
| Jurkat & JurkatR | Non-Hodgkin's Lymphoma | Inhibition (decrease of pro-forms) of caspase-3, -8, -9 | Increased | ashpublications.orgnih.gov |
| U87-MG | Glioblastoma | Decrease in pro-caspase-3 (indicating cleavage) | Increased | nih.govmdpi.com |
Evidence of DNA Fragmentation
A definitive hallmark of the late stages of apoptosis is the fragmentation of nuclear DNA. Sodium metaarsenite has been shown to induce this phenomenon across various cancer cell types. The activation of executioner caspases, like caspase-3, leads to the activation of endonucleases that systematically cleave DNA into smaller fragments. tandfonline.com
Studies have provided direct evidence of this effect. For instance, treatment of human cancer cell lines, including A-549 (lung), MDA-MB-231 (breast), and U87-MG (glioblastoma), with sodium metaarsenite resulted in a high frequency of cells displaying DNA fragmentation. tandfonline.com This was observed through staining techniques that reveal condensed and fragmented nuclei, characteristic of apoptotic cells. tandfonline.com In some studies, the induction of γ-H2AX, a marker of DNA damage, further corroborates the DNA-damaging effects of the compound that can precede apoptosis. spandidos-publications.comnih.gov The consistent observation of DNA fragmentation in treated cells confirms that sodium metaarsenite effectively pushes cancer cells past the point of no return in the apoptotic process. ebi.ac.uknih.gov
Modulation of Cellular Signaling Pathways by Sodium Metaarsenite (As(III))
Sodium metaarsenite exerts its cellular effects not only by directly triggering apoptosis but also by modulating critical signaling pathways that govern cell proliferation, survival, and growth. Its ability to interfere with these networks is a key aspect of its anti-tumor activity.
Inhibition of STAT (Signal Transducer and Activator of Transcription) Pathways
The STAT family of proteins are transcription factors that play a crucial role in relaying signals from cytokines and growth factors to the nucleus, promoting cell proliferation and survival. The aberrant activation of STAT pathways, particularly STAT1 and STAT3, is common in many cancers.
Research has consistently shown that sodium metaarsenite can inhibit the activation of STAT proteins. In studies involving multiple myeloma and acute myeloid leukemia (AML) cells, treatment with the compound led to a dose-dependent decrease in the phosphorylated (active) forms of STAT1 and STAT3. spandidos-publications.comspandidos-publications.com Similar inhibitory effects have been observed on STAT5 in AML cells and non-Hodgkin's lymphoma cells. ashpublications.orgspandidos-publications.comnih.gov By preventing the phosphorylation of these key STAT proteins, sodium metaarsenite effectively blocks their ability to translocate to the nucleus and activate target genes involved in cell survival and proliferation, thereby contributing to its anti-cancer effects. spandidos-publications.comnih.govnih.gov
Regulation of PI3K/Akt Pathway Activity
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. The loss of the tumor suppressor PTEN, a negative regulator of this pathway, often leads to its hyperactivation in cancers like glioblastoma.
Sodium metaarsenite has been found to be a potent inhibitor of the PI3K/Akt pathway. spandidos-publications.comnih.gov Studies in multiple myeloma, AML, and glioblastoma cells demonstrate that the compound decreases the levels of phosphorylated Akt (p-Akt), the active form of the protein. spandidos-publications.comnih.govashpublications.org This inhibition of Akt activity prevents it from phosphorylating and inactivating pro-apoptotic proteins. Furthermore, some research indicates that sodium metaarsenite can increase the levels of phosphorylated PTEN (p-PTEN), which enhances its tumor-suppressive function and contributes to the downregulation of the PI3K/Akt signal. spandidos-publications.comspandidos-publications.com By shutting down this critical pro-survival pathway, sodium metaarsenite makes cancer cells more susceptible to apoptosis. nih.govnih.gov
Activation of MAPK (Mitogen-Activated Protein Kinase) Pathways (ERK, p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways are a complex network of proteins that regulate a wide range of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The three major MAPK subfamilies are the Extracellular signal-Regulated Kinases (ERK), p38 MAPKs, and c-Jun N-terminal Kinases (JNK).
The effect of sodium metaarsenite on MAPK pathways appears to be context-dependent. In several cancer cell types, such as AML and non-Hodgkin's lymphoma, treatment with the compound leads to the activation (phosphorylation) of the stress-activated kinases p38 and JNK. ashpublications.orgspandidos-publications.comfrontiersin.orgresearchgate.net The activation of JNK and p38 is often associated with the induction of apoptosis. spandidos-publications.comfrontiersin.org
Conversely, the effect on the ERK pathway is more varied. In some cancer models, such as multiple myeloma and non-Hodgkin's lymphoma, sodium metaarsenite has been shown to decrease the phosphorylation of ERK, which is typically associated with reduced cell proliferation. spandidos-publications.comashpublications.org However, in other contexts, such as AML cells, an increase in ERK activation has been observed following treatment, suggesting that the role of ERK in the cellular response to this compound can differ between cell types. spandidos-publications.comias.ac.inresearchgate.net This complex regulation indicates that sodium metaarsenite can differentially modulate MAPK signaling to ultimately promote an anti-tumor outcome.
| Pathway | Key Proteins | Observed Effect of Sodium Metaarsenite | Cellular Outcome | Reference |
|---|---|---|---|---|
| STAT Pathway | STAT1, STAT3, STAT5 | Decreased phosphorylation (inhibition) | Inhibition of proliferation and survival signals | spandidos-publications.comashpublications.orgspandidos-publications.comnih.gov |
| PI3K/Akt Pathway | Akt, PTEN, mTOR | Decreased p-Akt; Increased p-PTEN; Inhibition of mTOR | Inhibition of survival signals; Promotion of apoptosis | spandidos-publications.comnih.govspandidos-publications.comnih.gov |
| MAPK Pathways | ERK (p44/42) | Decreased or increased phosphorylation (context-dependent) | Modulation of proliferation and apoptosis | spandidos-publications.comashpublications.orgspandidos-publications.com |
| p38 | Increased phosphorylation (activation) | Promotion of stress-induced apoptosis | ashpublications.orgspandidos-publications.comfrontiersin.org | |
| JNK | Increased phosphorylation (activation) | Promotion of stress-induced apoptosis | ashpublications.orgspandidos-publications.comfrontiersin.org |
Effects on NF-κB Signaling
Nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a crucial protein complex that regulates transcription of DNA, cytokine production, and cell survival. Research indicates that sodium metaarsenite can significantly modulate NF-κB signaling, often in a cell-type-dependent manner.
In multiple myeloma (MM) cells, treatment with sodium metaarsenite led to a decrease in the p65 and p50 subunits of NF-κB. spandidos-publications.com This inhibition of NF-κB activation is a key aspect of its anti-cancer activity. spandidos-publications.comncats.io Similarly, in non-Hodgkin's lymphoma cell lines, including adriamycin-resistant Jurkat cells, sodium metaarsenite inhibited the activation of NF-κB, contributing to its anti-tumoral effects. ashpublications.orgnih.gov Studies on acute myeloid leukemia (AML) cells also demonstrated that sodium metaarsenite inhibited the activation of NF-κB. nih.gov
Conversely, in some cancer cell lines, the baseline expression of NF-κB can be high. For instance, MCF-7 breast cancer cells exhibit significantly higher levels of NF-κB compared to other cell lines. iiarjournals.org However, upon treatment with sodium metaarsenite, the expression of NF-κB was significantly decreased in MDA-MB-231 and MCF-7 breast cancer cells, as well as in U-87 MG glioblastoma cells and MRC-5 fibroblasts. iiarjournals.org This suggests that while baseline levels may vary, a common effect of sodium metaarsenite in these cancer cells is the downregulation of NF-κB. iiarjournals.org It is noteworthy that different activation pathways of NF-κB can lead to either pro-apoptotic or anti-apoptotic protein expression. iiarjournals.org
Mechanisms of DNA Damage Induction by Sodium Metaarsenite (As(III))
Sodium metaarsenite is recognized as a poison that induces DNA damage, a critical component of its cytotoxic effects. scbt.comcymitquimica.comcymitquimica.com This damage occurs through several mechanisms, prominently featuring oxidative stress and the induction of specific DNA damage markers.
A significant body of evidence points to the role of sodium metaarsenite in inducing oxidative DNA damage. scbt.comcymitquimica.comcymitquimica.com The compound is known to generate reactive oxygen species (ROS), which can lead to lesions in the DNA of mammalian cells. iiarjournals.org The production of ROS is a key step in the genotoxicity of arsenic compounds. cabidigitallibrary.org In human fibroblast cells, arsenite has been shown to induce oxidative damage, which is linked to subsequent cellular responses like chromosome aberrations and cell cycle arrest. nih.gov
A sensitive molecular marker for DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, resulting in γ-H2AX. spandidos-publications.com The formation of γ-H2AX is considered a hallmark of the cellular response to DSBs and is one of the earliest events in DNA damage signaling. spandidos-publications.com
Treatment with sodium metaarsenite has been shown to upregulate γ-H2AX. spandidos-publications.com In multiple myeloma cells, a significant increase in p-γ-H2AX was observed after 24 hours of treatment. spandidos-publications.com Similarly, in acute myeloid leukemia (AML) cells, including a cytosine arabinoside-resistant cell line, sodium metaarsenite induced the expression of γ-H2AX. nih.gov This induction of γ-H2AX was also noted in non-Hodgkin's lymphoma cells. ashpublications.org Furthermore, in prostate cancer cells with short telomeres, sodium metaarsenite caused telomere-associated DNA damage signaling, as evidenced by the induction of γ-H2AX. komipharm.co.kraacrjournals.org
Differential Cellular Responses to Sodium Metaarsenite (As(III)) in Research Models
The cellular response to sodium metaarsenite is not uniform and can vary significantly depending on the cell type and its intrinsic properties, such as telomere length and gene expression profiles.
Research has established a significant inverse correlation between telomere length and the cytotoxic activity of sodium metaarsenite. komipharm.co.kr Cancer cells, which often have shorter telomeres, tend to be more sensitive to the compound. iiarjournals.orgnih.gov In contrast, dental papilla stem cells (DPSCs) and adult muscle cells (MCs), which possess longer telomeres, exhibit more tolerance. iiarjournals.orgnih.gov
Sodium metaarsenite has been identified as a telomere-targeting agent. komipharm.co.krplos.orgfrontiersin.org It can bind to telomeric sequences, leading to the translocation of the telomerase catalytic subunit (hTERT) from the nucleus to the cytoplasm. komipharm.co.kr This action can cause rapid telomere erosion in cancer cells with short telomeres. komipharm.co.kr In acute myeloid leukemia cells, the compound induced a time-dependent shortening of the telomeric terminal restriction fragment (TRF) length. nih.gov Similarly, in CD4+ T cells, treatment with sodium metaarsenite resulted in significantly shortened telomere length. frontiersin.org
Sodium metaarsenite treatment leads to significant alterations in the expression profiles of genes linked to tumorigenesis. iiarjournals.orgnih.gov
TGFβ (Transforming Growth Factor-beta): In cancer cell lines such as MDA-MB-231, MCF-7, and U-87 MG, the transcript levels of TGFβ were found to be significantly higher compared to other cell lines. iiarjournals.org Following treatment with sodium metaarsenite, the expression of TGFβ significantly decreased in these cancer cells and in MRC-5 cells. iiarjournals.org
VEGF (Vascular Endothelial Growth Factor): Similar to TGFβ, VEGF expression was higher in MDA-MB-231, MCF-7, and U-87 MG cancer cells. iiarjournals.org Treatment with sodium metaarsenite led to a significant reduction in VEGF expression in these cell lines as well as in MRC-5 cells. iiarjournals.org In contrast, the levels of both TGFβ and VEGF were not altered in DPSCs and MCs following treatment. iiarjournals.org The expression of VEGF can be mediated by signaling pathways like MAPK and PI3K/AKT. researchgate.net
BCL2 (B-cell lymphoma 2): Higher levels of the anti-apoptotic gene BCL2 were observed in cancer cell lines. iiarjournals.org Sodium metaarsenite treatment downregulated the expression of BCL2 in these cells, an observation consistent with findings from other studies using arsenic compounds. iiarjournals.org However, in some contexts, such as the human malignant melanoma A375 cell line, BCL2 levels were reported to increase after treatment. iiarjournals.org In non-Hodgkin's lymphoma cells, KML001, a sodium metaarsenite formulation, led to a decrease in Bcl-2 expression. ashpublications.orgnih.gov
The following table summarizes the effects of sodium metaarsenite on the expression of these genes in different cell lines.
| Gene | Cell Lines with High Baseline Expression | Effect of Sodium Metaarsenite Treatment |
| TGFβ | MDA-MB-231, MCF-7, U-87 MG | Decreased expression in MDA-MB-231, MCF-7, U-87 MG, MRC-5 |
| VEGF | MDA-MB-231, MCF-7, U-87 MG | Decreased expression in MDA-MB-231, MCF-7, U-87 MG, MRC-5 |
| BCL2 | Cancer cell lines | Decreased expression in most cancer cell lines studied |
Applications of Sodium Arsenic Compounds in Material Science and Environmental Remediation Research
Development of Adsorbent Materials for Arsenic Removal
The contamination of water sources with arsenic, a toxic and carcinogenic element, is a global health concern. fortunejournals.com This has driven significant research into the development of effective and low-cost adsorbent materials for its removal. Both arsenite (As(III)) and arsenate (As(V)) are common forms of arsenic found in water, with As(III) being significantly more toxic. fortunejournals.com
Graphene and its derivatives, such as graphene oxide (GO), have emerged as promising materials for water purification due to their large surface area and unique two-dimensional structure with oxygen-containing functional groups. nih.gov These properties make them excellent candidates for the adsorption of various pollutants, including arsenic. fortunejournals.com
Research has shown that composites of graphene oxide with magnetic nanoparticles, such as magnetite (Fe3O4), exhibit high binding capacities for both As(III) and As(V). acs.org These magnetic graphene oxide (MGO) nanocomposites can be easily separated from water using an external magnetic field, which is a significant advantage for practical applications. acs.orgacs.org The incorporation of graphene oxide helps to reduce the aggregation of the magnetite nanoparticles, thereby increasing the number of available adsorption sites. acs.org Studies have demonstrated that magnetite-reduced graphene oxide (M-RGO) composites can achieve over 99.9% arsenic removal. acs.org
The adsorption capacity of these composites can be further enhanced by functionalizing the graphene oxide surface. For instance, modifying magnetic graphene oxide with ethylenediamine (B42938) has been shown to increase the adsorption sites for both As(III) and As(V). nih.gov Similarly, iron-graphene oxide nanohybrid adsorbents have demonstrated very high adsorption capacities for both arsenic species. nih.gov
The table below summarizes the adsorption capacities of various graphene-based composites for As(III) and As(V).
| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Magnetic Fe@Cu&GO composite | As(III) | 70.36 | fortunejournals.com |
| Magnetic Fe@Cu&GO composite | As(V) | 62.60 | fortunejournals.com |
| Graphene oxide-zirconium (GO-Zr) nano-composite | As(III) | 212.33 | fortunejournals.com |
| Graphene oxide-zirconium (GO-Zr) nano-composite | As(V) | 232.52 | fortunejournals.com |
| β-FeOOH@GO-COOH nano-composite | As(III) | 77.5 | fortunejournals.com |
| β-FeOOH@GO-COOH nano-composite | As(V) | 45.7 | fortunejournals.com |
| Magnetic graphene oxide hydrogels (MGOH) | As(III) | 25.1 | nih.gov |
| Magnetic graphene oxide hydrogels (MGOH) | As(V) | 74.2 | nih.gov |
| Iron–GO nanohybrid adsorbents (GFeN) | As(III) | 306 | nih.gov |
| Iron–GO nanohybrid adsorbents (GFeN) | As(V) | 431 | nih.gov |
This table is based on available data and is for illustrative purposes. Actual performance may vary depending on experimental conditions.
Metal oxide nanoparticles are another class of materials extensively studied for arsenic removal due to their high surface area and affinity for arsenic species. researchgate.net Iron oxide nanoparticles, in particular, are considered highly promising adsorbents. researchgate.net
Nanohybrids combining metal oxides with other materials can lead to enhanced adsorption performance. For example, graphene oxide-coated manganese ferrite (B1171679) (GO-MnFe2O4) nanoadsorbents have shown higher arsenic removal efficiency compared to graphene oxide or manganese ferrite alone. acs.orgresearchgate.net Similarly, composites of iron oxide with activated carbon have been investigated for their effectiveness in adsorbing As(V). mdpi.com
The efficiency of these metal oxide-based adsorbents is often influenced by factors such as pH. For instance, the maximum adsorption of As(V) on iron oxide/activated carbon substrates occurs within a pH range of 3.0–8.0. mdpi.com
The adsorption of arsenate (As(V)) and arsenite (As(III)) onto novel materials involves complex surface interactions. The predominant mechanism is often the formation of inner-sphere surface complexes through ligand exchange. researchgate.net
On iron-based materials, such as iron oxides and their composites, arsenic adsorption is widely believed to occur through the formation of mono- or bidentate inner-sphere complexes. mdpi.com For As(V), the formation of bidentate binuclear surface complexes is often suggested. mdpi.com Computational simulations have indicated that these binuclear-bidentate complexes are more thermodynamically stable than monodentate-mononuclear complexes. mdpi.com
Spectroscopic studies using techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) have provided direct evidence for the formation of inner-sphere complexes between arsenic species and magnetite nanoparticle surfaces. researchgate.net These studies have revealed the formation of bidentate binuclear corner-sharing complexes for As(V) and tridentate hexanuclear corner-sharing complexes for As(III) on magnetite surfaces. researchgate.net
The surface charge of the adsorbent material also plays a crucial role. For example, acid activation of oxidic materials can increase the positive charge on the surface, which in turn favors the adsorption of anionic arsenic species. mdpi.com
Catalytic Applications in Environmental Processes
In addition to adsorption, catalytic processes are being explored for the remediation of arsenic-contaminated water. A key strategy involves the catalytic oxidation of the more toxic and mobile arsenite (As(III)) to the less toxic and more easily removable arsenate (As(V)). rsc.org
Research has shown that catalysts such as platinum supported on silica (B1680970) (Pt/SiO2) can effectively oxidize As(III) to As(V) using atmospheric oxygen under mild conditions. rsc.org This catalytic oxidation can be combined with precipitation using iron(III) ions to remove the resulting As(V) from the water. rsc.org The Pt/SiO2 catalyst can act as both an oxidation site and a precipitation site. rsc.org
Other studies have investigated the use of active manganese dioxide as a catalyst for the oxidation of As(III) compounds. researchgate.net This approach offers an alternative to using strong oxidizing agents like chlorine or ozone, which can have their own environmental drawbacks. researchgate.net
Sodium Arsenic Compounds as Research Reagents in Material Synthesis
Sodium metaarsenite serves as a crucial reagent in the synthesis of various advanced materials. Its role as a source of arsenite is fundamental in creating materials with specific electronic and structural properties.
For instance, sodium metaarsenite has been used in the solvothermal synthesis of ternary chalcogenide nanoparticles, such as CuAsSe2 and Cu3AsSe3. dergipark.org.tr In this process, sodium metaarsenite is reacted with other precursors, like copper(I) chloride and a selenium source, in a high-temperature solvent to produce the desired nanoparticles. dergipark.org.tr These ternary chalcogenides have potential applications in various fields due to their unique properties.
Furthermore, sodium metaarsenite is utilized in laboratory settings to prepare standard solutions of arsenite for a wide range of research purposes. rsc.orgnih.gov These include studies on the toxicological effects of arsenic, the development of analytical methods for arsenic detection, and investigations into the biogeochemical cycling of arsenic in the environment. nih.gov It is also used in cancer research to study the anti-tumor effects of arsenic compounds. mdpi.com
Future Research Directions and Unresolved Challenges in Sodium Arsenic Chemistry
Identification and Characterization of Novel or Unknown Arsenic Species in Complex Matrices
A primary challenge in arsenic chemistry is the comprehensive identification and characterization of all arsenic species present in complex environmental and biological matrices. While common inorganic forms like arsenite (the anion in sodium metaarsenate) and arsenate are well-studied, there is a growing recognition of the existence of numerous other arsenic compounds, including organoarsenic species, thio-arsenicals, and arsenolipids. rsc.org The transformation of this compound in the environment can lead to the formation of these and potentially other, currently unknown, arsenic species.
Future research must focus on developing and applying advanced analytical techniques to uncover this hidden diversity of arsenic compounds. rsc.org This includes exploring environments where this compound or other arsenic compounds are prevalent, such as contaminated industrial sites or specific geological formations. The characterization of these novel species is crucial, as their toxicological and mobility properties may differ significantly from well-known arsenic forms. A significant knowledge gap exists in understanding the transformation pathways leading from industrial compounds like this compound to these complex species in various environmental compartments. rsc.org
Improving Analytical Capabilities for Trace-Level Arsenic Speciation and Quantification
Accurate risk assessment and effective remediation strategies for arsenic contamination hinge on the ability to precisely measure the concentration of individual arsenic species, not just the total arsenic content. This is because the toxicity of arsenic is highly dependent on its chemical form; for instance, the arsenite in this compound is generally more toxic than arsenate. nih.gov A significant challenge lies in the quantification of these species at environmentally relevant trace and ultra-trace levels.
Current gold-standard techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), offer high sensitivity and accuracy for arsenic speciation. nih.govnih.gov However, these methods can be complex and costly. Future research should aim to:
Develop more cost-effective and portable analytical methods for in-situ detection of arsenite and arsenate in environmental samples. nih.gov
Enhance the sensitivity of existing techniques to achieve lower detection limits, which is crucial for monitoring arsenic in drinking water and food. nih.govrsc.orglcms.cz
Improve extraction procedures for solid matrices to ensure the accurate determination of various arsenic species without altering their form. nih.govnih.gov
Table 1: Comparison of Analytical Techniques for Arsenic Speciation
| Technique | Advantages | Disadvantages | Common Applications |
| HPLC-ICP-MS | High sensitivity, high accuracy, can speciate multiple forms. nih.govnih.gov | High cost, complex instrumentation. | Comprehensive arsenic speciation in environmental and biological samples. nih.govnih.gov |
| AAS-VGA | Good for trace analysis. rsc.org | Requires conversion of As(V) to As(III) for total inorganic arsenic analysis. rsc.org | Trace analysis of arsenic in water. rsc.org |
| GC-MS | Effective for detecting arsenic species after derivatization. nih.gov | Requires a derivatization step. | Analysis of volatile arsenic compounds. nih.gov |
| Electrochemical Devices | Portable, rapid analysis. nih.gov | May have higher detection limits than lab-based methods. | In-situ detection of arsenite and arsenate. nih.gov |
Advancements in Understanding Fundamental Arsenic Geochemical and Biogeochemical Processes
The environmental fate and transport of arsenic from sources such as this compound are governed by a complex interplay of geochemical and biogeochemical processes. lidsen.comfrontiersin.org While significant strides have been made, a complete understanding of the arsenic cycle remains elusive.
Key areas for future research include:
Microbial Transformations: Microorganisms play a critical role in arsenic cycling through processes like oxidation, reduction, methylation, and demethylation. frontiersin.orgnih.gov Further research is needed to identify the full range of microorganisms involved and the enzymatic pathways they utilize to transform arsenite from sources like this compound. frontiersin.org
Interactions with Other Elements: The biogeochemical cycle of arsenic is intricately linked with those of other elements such as iron, sulfur, and phosphorus. lidsen.comnih.gov For example, the adsorption of arsenite and arsenate onto iron oxides is a major control on arsenic mobility in soils and sediments. nih.gov A more quantitative understanding of these interactions is necessary for predictive modeling of arsenic behavior.
Role of Organic Matter: Organic matter in soil and water can form stable compounds with arsenic, influencing its mobility and bioavailability. lidsen.comhawaii.edu The mechanisms of these interactions and their impact on the transformation of compounds like this compound are not fully understood.
Development of More Comprehensive Thermodynamic Databases for Aqueous Arsenic Systems
Thermodynamic data are essential for quantitative geochemical modeling of arsenic's behavior in aqueous systems, including its speciation, solubility, and interaction with minerals. usgs.govresearchgate.net These models are crucial for predicting the fate of arsenic from industrial compounds like this compound in the environment and for designing effective remediation strategies.
However, existing thermodynamic databases for arsenic have limitations and inconsistencies. researchgate.net There is a pressing need for:
Internally Consistent Data: A rigorous evaluation of existing thermodynamic data to ensure internal consistency is a major challenge. usgs.govresearchgate.net
Data for a Wider Range of Species and Conditions: Thermodynamic data for many arsenic species, particularly complex organoarsenic compounds and thio-arsenicals, are either lacking or poorly constrained. researchgate.net Furthermore, data are often limited to standard temperature and pressure, while environmental systems can vary significantly.
Improved Models for Mineral-Water Interactions: More accurate thermodynamic stability constants for surface complexation reactions are needed to better model the adsorption of arsenic species onto mineral surfaces. goldschmidtabstracts.info
Integrated Experimental and Computational Approaches for Arsenic Research
The complexity of arsenic chemistry necessitates a multidisciplinary approach that combines experimental studies with computational modeling. researchgate.netdokumen.pub This integrated approach can provide deeper insights into the molecular-level interactions of arsenic species.
Future research should leverage:
Quantum-Based Computational Methods: These approaches can be used to investigate the stability of complexes formed between arsenic and various molecules, such as nucleotides in biological systems. researchgate.net
Molecular Dynamics Simulations: These simulations can unravel the binding behavior of arsenic with enzymes and other biomolecules, providing insights into its degradation and detoxification mechanisms. nih.govacs.org
Combined Experimental and Modeling Studies: A synergistic approach, where experimental data are used to validate and refine computational models, and computational models guide future experiments, will be crucial for advancing our understanding of arsenic's behavior. researchgate.net For instance, experimental measurements of the stability of arsenite complexes can be compared with predictions from quantum mechanical calculations to refine the computational models. researchgate.net
Elucidating the Full Spectrum of Molecular Mechanisms of Arsenic Oxoanions in Biological Systems
Despite extensive research, the precise molecular mechanisms by which arsenic oxoanions, such as the arsenite in this compound, exert their toxic effects are not fully understood. nih.govnih.gov While it is known that arsenite can interact with sulfhydryl groups in proteins and induce oxidative stress, the complete cascade of events leading to cellular damage and disease remains an active area of investigation. nih.govmdpi.com
Unresolved questions that require further research include:
Carcinogenicity Mechanisms: The exact mechanisms by which arsenic acts as a carcinogen are still not fully elucidated. nih.gov
Metabolic Pathways: There is ongoing debate about whether the metabolic methylation of arsenic is primarily a detoxification process. nih.gov
Cellular Resistance: The mechanisms by which some cells develop tolerance to arsenic are not fully understood. nih.gov
Interaction with Other Factors: How factors like nutrition and co-exposure to other elements modulate the toxicity of arsenic needs further investigation. nih.gov
Future research should focus on identifying all the cellular targets of arsenite and other arsenic species, understanding the downstream effects on signaling pathways, and elucidating the complex interplay between arsenic metabolism, oxidative stress, and genotoxicity. mdpi.comnih.gov
Q & A
Q. What established protocols ensure high-purity synthesis of sodium metaarsenate for experimental use?
Methodological Answer: Synthesis should involve controlled stoichiometric reactions between arsenic oxides and sodium hydroxide under inert conditions. Purification via recrystallization in aqueous ethanol (60–70% v/v) is recommended, followed by characterization using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm purity (>99%) .
Q. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility?
Methodological Answer: Standardize measurements using thermogravimetric analysis (TGA) for thermal stability, dynamic light scattering (DLS) for particle size distribution, and UV-Vis spectroscopy for solubility profiles. Report environmental conditions (e.g., temperature, humidity) to mitigate variability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Use fume hoods for synthesis and manipulation, coupled with personal protective equipment (PPE) including nitrile gloves and lab coats. Monitor airborne arsenic levels via atomic absorption spectroscopy (AAS) and adhere to OSHA Permissible Exposure Limits (PEL: 0.01 mg/m³) .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be systematically resolved?
Methodological Answer: Conduct a meta-analysis of longitudinal studies, stratifying by environmental variables (pH, organic matter content). Apply random-effects models to quantify heterogeneity and identify principal confounding factors (e.g., microbial activity, redox conditions) using tools like RevMan or R’s metafor package .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use benchmark dose modeling (BMD) with PROAST software to estimate lower confidence limits (BMDL) for non-linear responses. Validate models via bootstrapping (1,000 iterations) and adjust for covariates like species-specific metabolic rates .
Q. How can mechanistic studies elucidate this compound’s interaction with cellular redox pathways?
Methodological Answer: Employ CRISPR-Cas9 knockout models to silence glutathione synthase (GSS) in vitro, then measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Pair with metabolomic profiling (LC-MS) to map arsenic-induced shifts in thiol metabolism .
Data Management and Reproducibility
Q. What metadata standards should this compound datasets follow to comply with FAIR principles?
Methodological Answer: Include mandatory fields: synthesis protocol (CHEBI ontology), analytical instrument parameters (e.g., HPLC column type), and environmental context (ENVO terms). Use JSON-LD for machine-readable metadata and link to repositories like Zenodo or Dryad .
Q. How can researchers integrate disparate datasets on this compound’s ecotoxicological effects?
Methodological Answer: Adopt the ISA-Tab format for cross-study harmonization. Use ontology terms from ECOTOX (EPA) for endpoints (e.g., LC50, EC50) and SPARQL queries to aggregate data from platforms like Figshare or Mendeley Data .
Experimental Design and Validation
Q. What controls are essential in validating this compound’s role in epigenetic modulation studies?
Methodological Answer: Include sodium arsenate and buffer-only controls to isolate metaarsenate-specific effects. Use bisulfite sequencing (BS-Seq) for DNA methylation analysis and spike-in synthetic methylated DNA (e.g., SIRV Epi) for quantification accuracy .
Q. How should longitudinal studies on this compound bioaccumulation be designed to minimize bias?
Methodological Answer: Implement a nested cohort design with periodic sampling (baseline, 6-month, 12-month). Adjust for temporal autocorrelation using mixed-effects models and validate bioaccumulation rates via stable isotope tracing (e.g., ⁷³As) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
